Cas no 833-04-5 (1-(5-bromo-1h-indol-3-yl)-2-methylpropan-2-amine)
1-(5-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine is a brominated indole derivative with a substituted amine moiety, offering potential utility as an intermediate in pharmaceutical and biochemical research. Its structural features, including the 5-bromo substitution on the indole ring and the tertiary amine group, make it a valuable scaffold for the synthesis of more complex molecules, particularly in medicinal chemistry applications. The compound’s well-defined molecular structure ensures consistency in reactivity, facilitating controlled modifications for targeted studies. Its stability under standard laboratory conditions further enhances its suitability for experimental use. Researchers may explore its applications in receptor binding studies or as a precursor for novel bioactive compounds.

833-04-5 structure
Product name:1-(5-bromo-1h-indol-3-yl)-2-methylpropan-2-amine
1-(5-bromo-1h-indol-3-yl)-2-methylpropan-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-(5-bromo-1h-indol-3-yl)-2-methylpropan-2-amine
- AB09841
- LS-82315
- INDOLE, 3-(2-AMINO-2-METHYLPROPYL)-5-BROMO-
- 2-(5-BROMO-1H-INDOL-3-YL)-1,1-DIMETHYL-ETHYLAMINE
- SureCN10940983
- BRN 5518967
- 2-(5-bromo 3-indolyl)1,1-dimethyl ethylamine
- AC1L21DF
- 5-bromo-alpha,alpha-dimethyl-1H-indol-3-yl-ethaneamine
- EN300-6729877
- 833-04-5
- SCHEMBL10940983
- 5-Bromo-alpha,alpha-dimethyltryptamine
- IMBZTQWJYSRGPS-UHFFFAOYSA-N
- DTXSID30232251
-
- Inchi: InChI=1S/C12H15BrN2/c1-12(2,14)6-8-7-15-11-4-3-9(13)5-10(8)11/h3-5,7,15H,6,14H2,1-2H3
- InChI Key: IMBZTQWJYSRGPS-UHFFFAOYSA-N
- SMILES: CC(C)(CC1=CNC2=C1C=C(C=C2)Br)N
Computed Properties
- Exact Mass: 266.04186g/mol
- Monoisotopic Mass: 266.04186g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.8Ų
- XLogP3: 1.9
1-(5-bromo-1h-indol-3-yl)-2-methylpropan-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6729877-0.5g |
1-(5-bromo-1H-indol-3-yl)-2-methylpropan-2-amine |
833-04-5 | 0.5g |
$1302.0 | 2023-05-31 | ||
Enamine | EN300-6729877-1.0g |
1-(5-bromo-1H-indol-3-yl)-2-methylpropan-2-amine |
833-04-5 | 1g |
$1357.0 | 2023-05-31 | ||
Enamine | EN300-6729877-0.1g |
1-(5-bromo-1H-indol-3-yl)-2-methylpropan-2-amine |
833-04-5 | 0.1g |
$1195.0 | 2023-05-31 | ||
Enamine | EN300-6729877-5.0g |
1-(5-bromo-1H-indol-3-yl)-2-methylpropan-2-amine |
833-04-5 | 5g |
$3935.0 | 2023-05-31 | ||
Enamine | EN300-6729877-0.05g |
1-(5-bromo-1H-indol-3-yl)-2-methylpropan-2-amine |
833-04-5 | 0.05g |
$1140.0 | 2023-05-31 | ||
Enamine | EN300-6729877-2.5g |
1-(5-bromo-1H-indol-3-yl)-2-methylpropan-2-amine |
833-04-5 | 2.5g |
$2660.0 | 2023-05-31 | ||
Enamine | EN300-6729877-10.0g |
1-(5-bromo-1H-indol-3-yl)-2-methylpropan-2-amine |
833-04-5 | 10g |
$5837.0 | 2023-05-31 | ||
Enamine | EN300-6729877-0.25g |
1-(5-bromo-1H-indol-3-yl)-2-methylpropan-2-amine |
833-04-5 | 0.25g |
$1249.0 | 2023-05-31 |
1-(5-bromo-1h-indol-3-yl)-2-methylpropan-2-amine Related Literature
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
5. Book reviews
833-04-5 (1-(5-bromo-1h-indol-3-yl)-2-methylpropan-2-amine) Related Products
- 1563229-18-4(4-(4-nitrophenyl)but-3-en-2-amine)
- 1026995-71-0(RuCl(R,R)-fsdpen(p-cymene) (90%))
- 1094226-48-8(2-(Chloromethyl)-5-(naphthalen-2-yl)oxazole)
- 53984-37-5(2-(Methylthio)-5-(trifluoromethyl)benzonitrile)
- 2228599-38-8(2-1-(2,5-dimethylfuran-3-yl)cyclopropyl-2-methoxyacetic acid)
- 1698816-64-6(methyl 2-hydroxy-5-(methylsulfanyl)pentanoate)
- 119141-89-8((r)-Omeprazole)
- 1137830-58-0(tert-butyl N-(imidazolidin-2-ylidene)carbamate)
- 1351590-74-3(1-(3,4-dihydro-2H-quinolin-1-yl)-2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone:dihydrochloride)
- 2680572-61-4(8-Acetyl-5-oxa-8-azaspiro[3.5]nonane-7-carboxylic acid)
Recommended suppliers
atkchemica
Gold Member
CN Supplier
Reagent

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
CN Supplier
Reagent

BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
CN Supplier
Reagent
